molecular formula C11H10ClN3O B8680440 (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B8680440
M. Wt: 235.67 g/mol
InChI Key: MNKUUSUHXFYFRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which allows for efficient and high-yield production. A Schiff’s base complex nickel catalyst (Ni-C) is commonly used in these processes, enabling the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .

Chemical Reactions Analysis

Types of Reactions

(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: shares similarities with other imidazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(1-methylimidazol-2-yl)methanone

InChI

InChI=1S/C11H10ClN3O/c1-15-5-4-14-11(15)10(16)8-6-7(12)2-3-9(8)13/h2-6H,13H2,1H3

InChI Key

MNKUUSUHXFYFRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of nBuLi (0.0730 mol) in hexane was added N-methyl imidazole (0.0608 mol) drop wise at -40° C. over 30 min under a nitrogen atmosphere. The resulting yellow solution was stirred for a further 3 hr at rt, and then refluxed for 1 h. 2-amino-5-chlorobenzoic acid (1.74 g, 0.01014 mole) in dry ether (60 ml) was then added to the reaction mixture. The reaction mixture was stirred overnight at rt. To the reaction mixture was added saturated NH4Cl solution and the resulting mixture extracted with ethyl acetate (2×150 ml). The combined organic layers were dried over Na2SO4. After removal of solvent, the residue was purified by the flash chromatography using ethyl acetate/hexane (1:4) as eluent. Crystallization of the product from Et2O/hexane mixture gave 300 mg (13.7%) of product as yellow solid.
Name
Quantity
0.073 mol
Type
reactant
Reaction Step One
Quantity
0.0608 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
13.7%

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